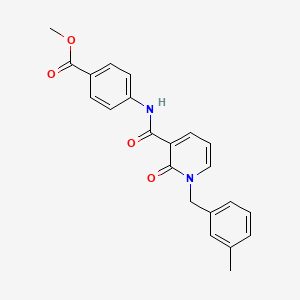![molecular formula C15H18FN3O4S3 B2378284 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034454-96-9](/img/structure/B2378284.png)
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound that sits at the intersection of various fields of chemistry. Its structure, which integrates diverse functional groups, provides a foundation for intriguing chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. Key steps often include:
Formation of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol intermediate.
Coupling this intermediate with an ethylated thiophene-2-sulfonamide via a nucleophilic substitution reaction.
Final product purification by recrystallization or chromatography.
Industrial Production Methods: Industrial-scale synthesis may leverage continuous flow chemistry to improve yield and reduce reaction times. This technique is valuable for scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfonamide and thiophene groups can undergo oxidative processes under strong oxidizing agents.
Reduction: The nitro and sulfone functionalities are susceptible to reduction reactions, possibly using reducing agents like hydrazine or palladium on carbon.
Substitution: The compound can engage in electrophilic and nucleophilic substitutions, particularly at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrazine, palladium on carbon
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products: The products of these reactions vary significantly but can include sulfoxides, sulfonic acids, and various substituted derivatives.
Scientific Research Applications
Chemistry: This compound’s distinct structure makes it a versatile reagent in synthetic organic chemistry, facilitating the development of novel materials.
Biology: In biological research, the compound might be explored for its interactions with various biomolecules, aiding in the study of enzyme mechanisms or cellular pathways.
Medicine: Potentially, the compound could serve as a lead in drug discovery programs aimed at treating diseases where sulfonamides have shown efficacy, such as bacterial infections or certain cancers.
Industry: It has applications in the development of advanced materials, including dyes, pigments, and potentially conductive polymers.
Mechanism of Action
The compound operates by targeting specific molecular pathways. For example, the thiadiazole ring system can interact with enzymatic active sites, inhibiting their function. The sulfonamide group might also bind to receptors, modulating their activity. These interactions can disrupt normal biological processes, providing therapeutic effects in some cases.
Comparison with Similar Compounds
5-ethyl-N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
Each of these related compounds offers slight variations in properties and reactivity due to changes in the functional groups attached.
There you go, an in-depth look into 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide. What caught your interest about this compound?
Properties
IUPAC Name |
5-ethyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S3/c1-3-12-5-7-15(24-12)25(20,21)17-8-9-19-14-10-11(16)4-6-13(14)18(2)26(19,22)23/h4-7,10,17H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBVRAZWYBWPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)



![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2378213.png)




